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Welcome to the technical support center for ancient DNA (aDNA) extraction and haplogroup

analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs)

to assist researchers, scientists, and drug development professionals in overcoming common

challenges in their aDNA experiments.

Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your aDNA

extraction and analysis workflow.

Issue 1: Low or No DNA Yield After Extraction
Question: I performed an aDNA extraction from a bone/tooth sample, but my fluorometric

quantification shows very low or no DNA. What could be the issue?

Answer: Low DNA yield is a common challenge in aDNA studies due to the inherent

degradation and low copy number of endogenous DNA in ancient samples.[1][2] Several

factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot the

problem:

Possible Causes and Solutions:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b14761203?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3800654/
https://dergipark.org.tr/en/download/article-file/1489695
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14761203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Troubleshooting Step Explanation

Poor Sample Preservation

Assess the sample's

preservation state. Look for

signs of extensive degradation,

such as a chalky texture or

significant porosity.

The preservation environment

heavily influences DNA

survival. Samples from cold,

dry, and stable environments

tend to yield more DNA.[3]

Inefficient DNA Extraction

Method

Consider using a silica-based

extraction method, which is

effective at binding short DNA

fragments.[4][5] Ensure all

steps of the protocol were

followed precisely.

Different extraction methods

have varying efficiencies for

recovering short and damaged

DNA. Silica-based methods

are widely used for their ability

to recover small DNA

fragments.[4]

Suboptimal Sample Material

If possible, use petrous bones

or teeth, as they are known to

be excellent sources of

endogenous aDNA.[6]

Cementum in tooth roots is

also a good target.[7]

The dense structure of these

tissues can protect DNA from

degradation.[3]

Loss of DNA During

Purification

Be cautious during washing

and elution steps. Ensure that

the silica membrane is not

disturbed and that the elution

buffer is applied directly to the

center of the membrane.

It is easy to lose the small

amount of aDNA during the

purification process. Careful

handling is crucial.

Issue 2: PCR Amplification Failure or Weak Amplification
Question: My aDNA extract is not amplifying in PCR, or the amplification is very weak. What

should I do?

Answer: PCR amplification failure is a frequent hurdle in aDNA research, often caused by PCR

inhibitors co-extracted with the DNA or the low number of template molecules.[1][8][9][10]

Troubleshooting Workflow:
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Caption: Troubleshooting decision tree for PCR amplification failure.

Detailed Steps:

Assess PCR Inhibition: Co-extracted substances like Maillard products, humic acids, and

collagen can inhibit Taq polymerase.[10][11]

Action: Perform a quantitative PCR (qPCR) with an internal positive control (IPC) to test

for inhibition.[8][9] A delay in the IPC's amplification in the presence of your aDNA extract

indicates inhibition.[9]
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Mitigate Inhibition:

Dilution: Diluting the extract (e.g., 1:10 or 1:100) can reduce the concentration of inhibitors

to a level that allows for PCR.[1]

PCR Facilitators: Adding substances like bovine serum albumin (BSA) or dimethyl

sulfoxide (DMSO) to the PCR reaction can help overcome inhibition.

Re-purification: Further purify your DNA extract using methods like isopropanol

precipitation or silica-based columns.[10]

Address Low Copy Number: Ancient DNA is often present in very few copies.[1]

Action: Use qPCR to estimate the number of target molecules in your extract.

Preamplification: If the copy number is extremely low, a preamplification step with your

target-specific primers can enrich the template before the main PCR.[1]

Optimize Primer Design: The fragmented nature of aDNA means that long PCR amplicons

are unlikely to be successful.[1][2]

Action: Design primers that amplify short target regions, ideally less than 150-200 base

pairs.[1]

Issue 3: Suspected Contamination in Sequencing
Results
Question: My sequencing results show a mix of haplogroups or sequences that do not seem

authentic. How can I be sure my results are from endogenous aDNA?

Answer: Contamination with modern human DNA is a major concern in aDNA research and can

lead to erroneous results.[12][13] Implementing strict anti-contamination measures throughout

the experimental process is crucial.

Strategies to Minimize and Identify Contamination:
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Strategy Description

Dedicated aDNA Laboratory

All pre-PCR work (extraction, library

preparation) should be conducted in a dedicated

laboratory that is physically separate from post-

PCR areas. This lab should have positive air

pressure, UV irradiation, and regular bleach

cleaning.[12][13]

Personal Protective Equipment (PPE)

Always wear full PPE, including a disposable

gown, face mask, and double gloves, when

handling ancient samples.[13]

Sample Decontamination

Before extraction, treat the surface of the bone

or tooth with bleach (sodium hypochlorite) to

remove surface contaminants.[14][15] An EDTA

pre-digestion can also be effective.[16]

Negative Controls

Include multiple extraction and PCR negative

controls in every experiment to monitor for

contamination at each step.[17]

Authentication of aDNA

Analyze the sequencing data for characteristic

patterns of aDNA damage, such as an

increased rate of C-to-T substitutions at the 5'

ends of reads. The presence of these patterns

supports the authenticity of the DNA.[14]

Frequently Asked Questions (FAQs)
Q1: What are the best sample types for aDNA extraction for haplogroup analysis?

A1: The petrous portion of the temporal bone is considered the gold standard for aDNA

preservation due to its high density, which protects endogenous DNA.[6] Teeth, particularly the

cementum and dentin, are also excellent sources.[6][7] If these are not available, dense cortical

bone from long bones can be used.

Q2: How does DNA fragmentation affect haplogroup analysis?
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A2: DNA in ancient samples is typically fragmented into short pieces, often less than 100-300

base pairs.[1][2] This can make it challenging to amplify the longer fragments required for

traditional Sanger sequencing of hypervariable regions in mitochondrial DNA (mtDNA).

Therefore, a strategy of amplifying multiple overlapping short amplicons is often necessary.

Next-generation sequencing (NGS) is well-suited for fragmented DNA as it sequences short

fragments directly.[18][19]

Q3: Why is mitochondrial DNA (mtDNA) often used for haplogroup analysis in ancient

samples?

A3: Mitochondrial DNA is present in high copy numbers per cell compared to nuclear DNA.[1]

[18] This increases the likelihood of recovering sufficient genetic material for analysis from

degraded samples. The maternal inheritance and lack of recombination of mtDNA also make it

a straightforward marker for tracing maternal lineages and determining haplogroups.[19]

Q4: What is the expected DNA yield from an ancient bone or tooth sample?

A4: DNA yields from ancient samples are highly variable and depend on the preservation of the

specimen. It is not uncommon to obtain yields in the range of a few nanograms or even

picograms of total DNA per gram of bone powder. The percentage of endogenous human DNA

within that total extract can also be very low, often less than 1%.

Q5: Can I use a standard DNA extraction kit for ancient samples?

A5: While some components of modern DNA extraction kits can be adapted, it is generally

recommended to use protocols specifically optimized for aDNA.[2] These protocols are

designed to maximize the recovery of short, damaged DNA fragments and minimize the co-

extraction of PCR inhibitors.[4][5]

Experimental Protocols
Protocol 1: Silica-Based aDNA Extraction from
Bone/Tooth Powder
This protocol is a generalized method based on common practices for silica spin column-based

aDNA extraction.
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Materials:

Bone or tooth powder (~50 mg)

Extraction Buffer (0.5 M EDTA, pH 8.0; 0.5% N-Lauryl sarcosine; 100 µg/mL Proteinase K)

Binding Buffer (High concentration of guanidinium thiocyanate)

Wash Buffer PE (Qiagen or similar, containing ethanol)

Elution Buffer EB (Qiagen or similar, low salt) or sterile water

Silica spin columns (e.g., Monarch or Qiagen)

Collection tubes

Thermomixer

Procedure:

Decontamination: If not already done, decontaminate the surface of the bone or tooth

fragment by wiping with a 5% bleach solution followed by 70% ethanol and UV irradiation.

Powdering: In a dedicated clean room, drill the sample to obtain a fine powder.

Digestion: Add ~50 mg of bone or tooth powder to a 2 mL tube. Add 1 mL of freshly prepared

Extraction Buffer.

Incubation: Incubate the mixture on a rotating wheel or in a thermomixer at 37-55°C

overnight (12-18 hours).[5]

Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes to pellet

any remaining solid material.

Binding: Transfer the supernatant to a new tube and add Binding Buffer according to the

manufacturer's instructions (typically 5 volumes of binding buffer to 1 volume of supernatant).

Purification:
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Place a silica spin column into a collection tube.

Load the mixture onto the column and centrifuge for 1 minute. Discard the flow-through.

Add 500 µL of Wash Buffer PE to the column and centrifuge for 1 minute. Discard the flow-

through.

Repeat the wash step.

Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.

Elution:

Place the column in a new, clean 1.5 mL tube.

Add 30-50 µL of Elution Buffer or sterile water directly to the center of the silica

membrane.

Incubate at room temperature for 5-10 minutes.

Centrifuge for 1 minute to elute the DNA.

Storage: Store the eluted aDNA at -20°C.

aDNA Extraction Workflow Diagram:
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Caption: Workflow for silica-based ancient DNA extraction.
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Quantitative Data Summary
Table 1: Comparison of Decontamination Methods on
Endogenous DNA Recovery

Decontamination

Method

Effect on

Contaminant DNA

Effect on

Endogenous DNA
Reference

Bleach (Sodium

Hypochlorite)

Significant reduction

in human and

microbial

contaminants.

Can lead to a

substantial loss of

endogenous DNA (up

to 75% reported).[14]

[14][15]

Phosphate Buffer

Treatment

Effective at releasing

surface-bound

contaminant DNA.

Generally less

destructive to

endogenous DNA

than bleach.

[14]

EDTA Pre-digestion

Reduces

environmental taxa

and increases oral

taxa in dental

calculus.

Effective at preserving

endogenous DNA

while removing

contaminants.

[16]

UV Irradiation

Can help to

decontaminate

surfaces and sample

exteriors.

Primarily affects

surface DNA; less

impact on DNA within

the bone/tooth matrix.

[16]

Note: The effectiveness of each method can vary depending on the sample type and

preservation conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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